molecular formula C13H14N2OS B387300 4-phenyl-N-(1,3-thiazol-2-yl)butanamide

4-phenyl-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B387300
M. Wt: 246.33g/mol
InChI Key: LWPRIYRSEGZFND-UHFFFAOYSA-N
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Description

4-Phenyl-N-(1,3-thiazol-2-yl)butanamide is a thiazole-based amide compound characterized by a butanamide backbone linked to a phenyl group at the C4 position and a 1,3-thiazol-2-yl moiety at the terminal nitrogen. Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The compound’s structure combines the rigidity of the thiazole ring with the flexibility of the butanamide chain, making it a candidate for structure-activity relationship (SAR) studies.

Key structural features:

  • Thiazole ring: Contributes to π-π stacking interactions and hydrogen bonding.
  • Phenyl group: Enhances lipophilicity and influences receptor binding.
  • Butanamide linker: Provides conformational flexibility.

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33g/mol

IUPAC Name

4-phenyl-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C13H14N2OS/c16-12(15-13-14-9-10-17-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,14,15,16)

InChI Key

LWPRIYRSEGZFND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NC=CS2

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NC=CS2

solubility

28.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Structural Variations Biological Activity (if reported) References
4-Phenyl-N-(1,3-thiazol-2-yl)butanamide C₁₃H₁₃N₂OS 249.32 g/mol Parent compound; phenyl and thiazole moieties Not explicitly reported
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS 273.14 g/mol Chloro substituents on benzamide Anti-inflammatory, analgesic
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide C₁₆H₁₉N₃O₃S₂ 365.47 g/mol Sulfonamide group at C4 Not reported
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide C₁₄H₁₃N₃OS₃ 351.52 g/mol Benzothiazole sulfanyl substituent Not reported
4-Phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide C₁₈H₁₆N₃OS 334.40 g/mol Thiadiazole ring instead of thiazole Not reported

Key Differences and Implications

Heterocyclic Core Modifications
  • Thiazole vs. This modification may alter pharmacokinetic properties like solubility and metabolic stability.
Substituent Effects
  • Electron-Withdrawing Groups : The 2,4-dichloro substitution on the benzamide analogue likely enhances electrophilicity, improving interactions with nucleophilic residues in target proteins.
  • Sulfonamide Functionalization : The sulfonamide group in introduces strong hydrogen-bonding capability and acidity, which could improve water solubility but may reduce blood-brain barrier permeability.

Research Findings and Spectral Comparisons

Spectroscopic Data

  • IR Spectroscopy :
    • Thiazole-thione tautomers (e.g., compounds in ) exhibit νC=S bands at 1247–1255 cm⁻¹, absent in carbonyl-containing precursors.
    • Sulfonamide derivatives (e.g., ) show characteristic S=O stretches near 1350–1150 cm⁻¹.
  • NMR Data :
    • Protons adjacent to the thiazole ring (e.g., CH₂ in butanamide) resonate at δ 2.5–3.5 ppm in ¹H-NMR .

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